8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
8-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6(7(10)11)12-8(5)13;/h1-4,7H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXQFJRGBFYQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724376 | |
| Record name | 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332600-04-0 | |
| Record name | 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation for Core Formation
The imidazo[1,2-a]pyridine scaffold is constructed via reaction of 2-aminopyridine derivatives with chloroacetaldehyde or its equivalents. For example, 6-bromoimidazo[1,2-a]pyridine is synthesized by reacting 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution in ethanol at 55°C for 5–12 hours, yielding 67–72% product. This method highlights the importance of solvent choice (e.g., ethanol, methanol) and base (e.g., sodium bicarbonate) in optimizing yield.
Stepwise Synthesis of this compound
Bromination at the 8-Position
Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine. In the case of 8-bromoimidazo[1,2-a]pyridine derivatives, regioselective bromination occurs at the 8-position due to electron-donating effects of the imidazole nitrogen. For instance, a patent describes bromination of 2,3-dimethylimidazo[1,2-a]pyridine using bromine in dichloromethane, followed by neutralization with sodium hydroxide to isolate the product.
Dichloromethylation at the 2-Position
Introducing the dichloromethyl group at the 2-position involves electrophilic substitution or Ullmann-type coupling. A triflic anhydride (Tf2O)-mediated method enables the formation of electrophilic intermediates, such as 1-trifloyl-aziridin-2-yl triflate, which reacts with 2-halopyridines to form pyridinium salts. Subsequent treatment with triethylamine induces cyclization, yielding C3-substituted imidazo[1,2-a]pyridines. Adapting this method, dichloromethyl groups can be introduced via reaction with dichloroacetyl chloride or dichloromethyl lithium.
Optimized Synthetic Route and Reaction Conditions
The following table summarizes critical parameters for synthesizing this compound:
Key Observations:
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Cyclocondensation Efficiency: Ethanol as a solvent enhances solubility of intermediates, while sodium bicarbonate neutralizes HCl generated during imidazole ring formation.
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Electrophilic Dichloromethylation: Triflic anhydride activates dichloroacetyl chloride, facilitating electrophilic attack at the 2-position of the imidazo[1,2-a]pyridine core.
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Salt Formation: Treatment with HCl gas in ethyl acetate ensures high-purity hydrochloride salt formation.
Purification and Characterization
Workup Procedures
Reaction mixtures are typically quenched with ice water to terminate reactions, followed by extraction with dichloromethane or ethyl acetate. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Crude products are purified via recrystallization using ethyl acetate/n-hexane (1:1 v/v) to achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
- CAS Number : 957120-39-7
- Molecular Formula : C₈H₅BrCl₂N₂·HCl
- Synonyms: 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride (Note: Discrepancy in nomenclature between sources; "6-chloro" is absent in some references ).
Key Properties :
- Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic derivatives .
- Synthesis : Prepared via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by nitration or halogenation .
- Applications: Intermediate in pharmaceutical synthesis (e.g., antitrypanosomal agents, autoimmune disease drug candidates) .
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physicochemical Properties
The imidazo[1,2-a]pyridine core allows diverse functionalization at positions 2, 3, 6, and 6. Key derivatives and their characteristics include:
Table 1 : Structural and functional comparison of imidazo[1,2-a]pyridine derivatives.
Solubility and Stability Trends
- Hydrochloride Salts : Enhance water solubility (critical for bioavailability) compared to neutral analogues (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine) .
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups reduce basicity and increase stability under acidic conditions .
- Hydrogen Bonding: Amino (NH₂) groups improve solubility in polar solvents and enable crystal engineering via N–H⋯N interactions .
Biological Activity
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound with significant potential in pharmaceutical chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 8th position and a dichloromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring system. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and may have potential as an antimicrobial agent.
- Antiviral Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit antiviral effects, suggesting similar potential for this compound.
- Anticancer Activity : Studies have reported that imidazo[1,2-a]pyridine derivatives possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and chloromethyl groups facilitates binding to active sites, leading to modulation of biochemical pathways. This interaction can result in inhibition or activation of target proteins, enhancing the compound's therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives, this compound was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition compared to control groups. These findings suggest that this compound may serve as a lead for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. The presence of halogen substituents such as bromine enhances the reactivity and binding affinity to biological targets. This information is crucial for medicinal chemists aiming to design more potent analogs.
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride, and how can reaction conditions be optimized for higher yields?
A modified p-TsCl/DABCO protocol enables efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines under mild conditions, tolerating hydroxyl groups and avoiding harsh reagents . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, aryl aldehydes, and alkynes offer a versatile approach for imidazo[1,2-a]pyridine core formation, with yields enhanced by optimizing catalyst loading (e.g., CuI), solvent (DMSO/EtOH), and temperature (80–100°C) . For brominated derivatives, regioselective bromination at the C-8 position can be achieved using NBS (N-bromosuccinimide) in DMF under controlled light exposure .
Q. How should researchers characterize the structure and purity of this compound?
- NMR Spectroscopy : Use H and C NMR in DMSO-d6 to confirm substituent positions and hydrogen bonding. For example, the dichloromethyl group typically appears as a singlet at ~5.2 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization validates molecular weight (e.g., calculated vs. observed m/z for CHBrClN·HCl) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing π-stacking and hydrogen-bonding patterns in single crystals .
- Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Br, Cl) to confirm ≥95% purity .
Q. What are the common challenges in regioselective functionalization of imidazo[1,2-a]pyridine derivatives, and how can they be addressed?
Electrophilic substitutions at the C-3 position are often hindered by competing reactivity at C-5 or C-8. A Friedel-Crafts acylation strategy using AlCl catalysis selectively acetylates C-3, as demonstrated in 38 derivatives with >80% regioselectivity . For bromination, steric and electronic effects from existing substituents (e.g., dichloromethyl) direct reactivity; computational modeling (DFT) predicts favorable sites for electrophilic attack .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and regioselectivity of electrophilic substitutions on 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction coordinates to identify transition states and activation energies. For example, electron-withdrawing groups (Br, Cl) deactivate the pyridine ring, directing electrophiles to electron-rich regions. Hirshfeld charge analysis and frontier molecular orbital (FMO) theory further rationalize regioselectivity .
Q. What strategies resolve contradictions between experimental spectral data and proposed structures of imidazo[1,2-a]pyridine derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Correlate H-C couplings to confirm connectivity, especially for brominated positions .
- X-ray Diffraction : Resolve ambiguities in tautomeric forms or substituent orientations .
- Isotopic Labeling : Introduce N or C labels to track reaction pathways and validate proposed intermediates .
Q. How do electron-withdrawing substituents (Br, Cl) influence the electronic structure and biological activity of imidazo[1,2-a]pyridine derivatives?
Bromo and dichloromethyl groups increase electrophilicity, enhancing binding to nucleophilic residues in biological targets (e.g., GABA receptors) . Cyclic voltammetry and UV-vis spectroscopy reveal reduced HOMO-LUMO gaps (~3.5 eV), improving charge-transfer properties for applications in optoelectronics .
Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory or antiviral activity of 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine derivatives?
- In Vitro : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (IC values). For antiviral screening, employ HIV-1 RT inhibition assays or cytopathic effect (CPE) reduction in MT-4 cells .
- In Vivo : Murine models of colitis (DSS-induced) or pulmonary fibrosis (bleomycin-induced) assess therapeutic efficacy. Pharmacokinetic studies (oral bioavailability, half-life) guide dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
